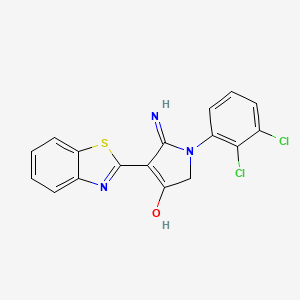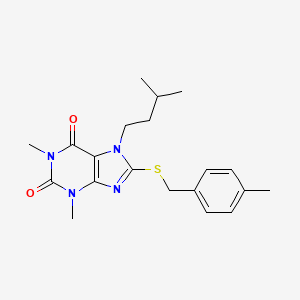
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as compound X, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of purine analogs and has been shown to exhibit significant biological activity.
Mechanism Of Action
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X is still under investigation. However, it has been proposed that it exerts its biological activity by inhibiting the activity of certain enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Advantages And Limitations For Lab Experiments
Compound X has several advantages and limitations for lab experiments. Its synthetic route is well-established, and it is readily available in large quantities. Moreover, it exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, the 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione's stability and solubility can be a limiting factor, and it requires specialized storage and handling conditions.
Future Directions
There are several future directions for the research on 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X. One potential area of study is its use in combination with other drugs to enhance its therapeutic efficacy. Moreover, the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of more potent and selective 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-diones. Additionally, the investigation of the 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione's mechanism of action and its effect on various signaling pathways could provide insights into its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X involves a multi-step process that includes the reaction of 4-chlorobenzyl mercaptan with 7-isopentyl-1,3-dimethylxanthine, followed by the reaction with phosgene and ammonium hydroxide. The final product is obtained after purification and isolation using various chromatographic techniques.
Scientific Research Applications
Compound X has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and neurological disorders. It has been shown to exhibit potent antiviral and anticancer activity by inhibiting the replication of the virus and cancer cells. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been demonstrated to have a neuroprotective effect by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)10-11-24-16-17(22(4)20(26)23(5)18(16)25)21-19(24)27-12-15-8-6-14(3)7-9-15/h6-9,13H,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKMOLIRZENSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
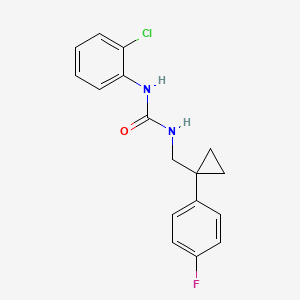
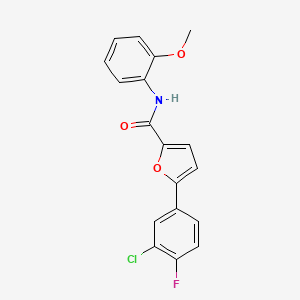

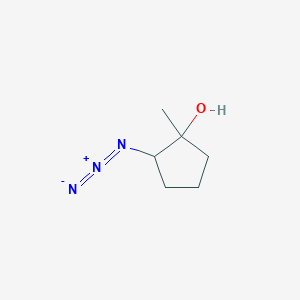


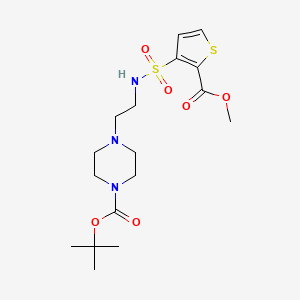
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
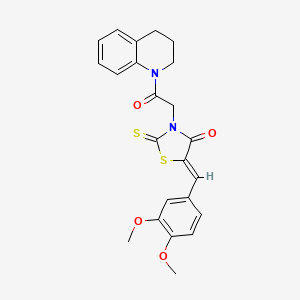
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)
